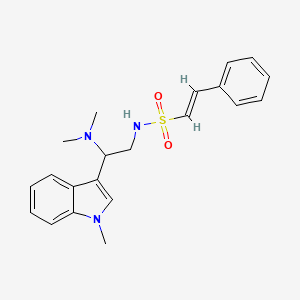
(E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylethenesulfonamide is a novel sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H26N2O2S
- Molecular Weight : 370.51 g/mol
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of similar compounds derived from indole and sulfonamide structures. For instance, compounds with indole moieties have shown significant activity against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
These findings suggest that derivatives similar to this compound may exhibit potent antiproliferative properties through mechanisms such as apoptosis induction and cell cycle arrest in the G2/M phase .
The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, similar to colchicine. This effect leads to disrupted microtubule dynamics, which is crucial for cell division and proliferation. In vitro studies have demonstrated that certain indole-based compounds can effectively induce apoptosis in cancer cells by activating intrinsic pathways .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. For example, related indole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for various pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Candida albicans | 7.80 |
| Mycobacterium tuberculosis | 10 |
These results indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .
Case Studies
In a recent study involving the synthesis and evaluation of several indole-based sulfonamides, researchers found that compounds exhibiting structural similarities to this compound demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted that specific substitutions on the indole ring could enhance biological activity, suggesting avenues for optimizing therapeutic efficacy .
Propiedades
IUPAC Name |
(E)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-23(2)21(19-16-24(3)20-12-8-7-11-18(19)20)15-22-27(25,26)14-13-17-9-5-4-6-10-17/h4-14,16,21-22H,15H2,1-3H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPHYEMZDIUOMH-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C=CC3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)/C=C/C3=CC=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













